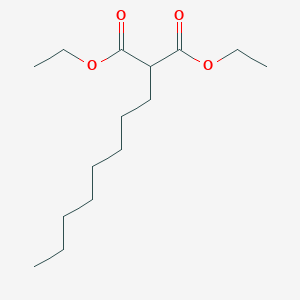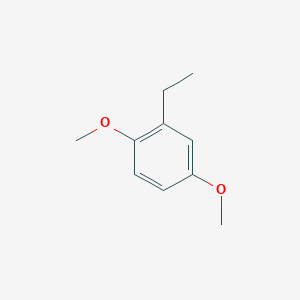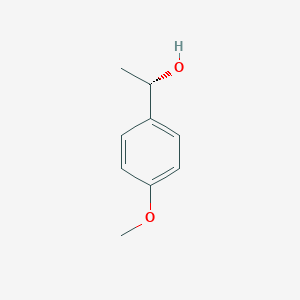
(S)-1-(4-Methoxyphenyl)ethanol
概要
説明
“(S)-1-(4-Methoxyphenyl)ethanol” is a significant molecule used for the production of various drug intermediates . It has a molecular weight of 152.19 and is typically in liquid form .
Synthesis Analysis
“(S)-1-(4-Methoxyphenyl)ethanol” can be synthesized from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst . The bioreduction of 4-methoxyacetophenone efficiency was importantly affected by the quadratic and linear effects of experimental design parameters .
Molecular Structure Analysis
The molecular formula of “(S)-1-(4-Methoxyphenyl)ethanol” is C9H12O2 .
Chemical Reactions Analysis
The asymmetric bioreduction of 4-methoxyacetophenone is a key step in the synthesis of "(S)-1-(4-Methoxyphenyl)ethanol" . The reaction conditions, including pH, incubation temperature, time, and agitation speed, were optimized to achieve higher conversion and enantiomeric excess .
Physical And Chemical Properties Analysis
“(S)-1-(4-Methoxyphenyl)ethanol” is a liquid at room temperature . It has a molecular weight of 152.19 .
科学的研究の応用
Biocatalytic Production and Optimization
(S)-1-(4-Methoxyphenyl)ethanol is a molecule of significance in producing various drug intermediates. Its synthesis using Lactobacillus senmaizuke as a biocatalyst has been optimized, leading to over 99% conversion and yield, highlighting its efficiency in catalytic bioreduction reactions for synthesizing antihistamines (Kavi, Özdemir, Dertli, & Şahin, 2021).
Asymmetric Biosynthesis in Different Systems
The enantioselective reduction of 4-methoxyacetophenone to (S)-1-(4-methoxyphenyl)ethanol has been improved using ionic liquid-containing co-solvent systems, indicating the significance of solvent systems in the biocatalytic performance (Lou Wenyong, 2011).
Catalysis and Selective Hydrogenation
In the context of catalysis, Pt and Rh-based catalysts modified with Sn(C4H9)4 have been studied for the hydrogenation of 4-methoxyacetophenone, achieving nearly 100% selectivity to 1-(4-methoxyphenyl)ethanol. This illustrates the importance of catalyst modification in achieving high selectivity and activity (Vetere et al., 2007).
Etherification Mechanism Studies
The reactivity of derivatives of 2-alkylamino-1-(4-hydroxyphenyl)-1-ethanol towards etherification has been studied, offering insights into the mechanisms of such reactions and their implications for the acid-catalyzed racemization of catecholamines (Venter & Greeff, 1980).
Direct Oxidation to Ester
Studies on the oxidation reactions of various secondary alcohols, including 1-(4-methoxyphenyl)ethanol, have discovered new pathways for direct oxidation to corresponding esters, providing new insights into lignin degradation technology (Li, Meng, Liu, & Peng, 2013).
Antioxidant Synthesis
(S)-1-(4-Methoxyphenyl)ethanol has been used in the synthesis of hydroxytyrosol, a potent natural antioxidant derived from olives. This showcases its utility in synthesizing bioactive compounds (Deffieux, Gossart, & Quideau, 2014).
Kinetic and Mechanism Studies
The kinetics and mechanisms of various reactions involving 1-(4-methoxyphenyl)ethanol have been extensively studied, contributing to our understanding of reaction dynamics and pathways in organic chemistry (Castro et al., 2001).
Safety And Hazards
将来の方向性
The discovery of new biocatalysts, able to produce optically pure compounds in an economic way and under mild conditions, is an issue of great interest . The growing interest within the pharmaceutical industry is fueled by regulatory agencies, which may have different pharmacological activities and different pharmacokinetic and pharmacodynamic effects .
特性
IUPAC Name |
(1S)-1-(4-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUULXXWNYKJSL-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901306797 | |
| Record name | (S)-1-(4-Methoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901306797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-Methoxyphenyl)ethanol | |
CAS RN |
1572-97-0 | |
| Record name | (S)-1-(4-Methoxyphenyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1572-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methoxyphenyl)ethanol, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-1-(4-Methoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901306797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-1-(4-methoxyphenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-METHOXYPHENYL)ETHANOL, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A53J13G0K5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

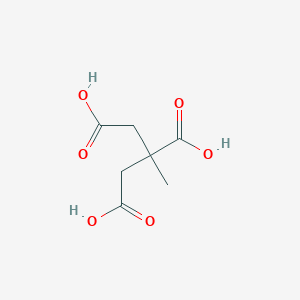
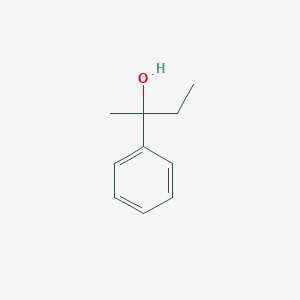
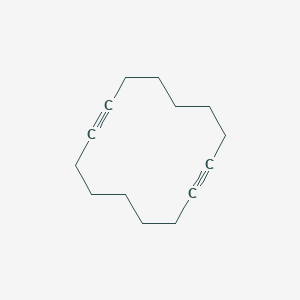
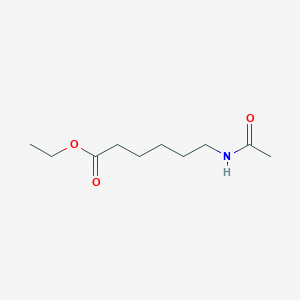
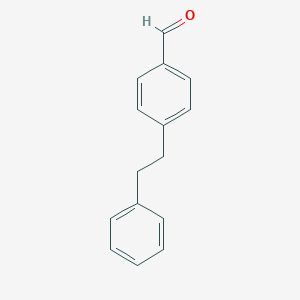
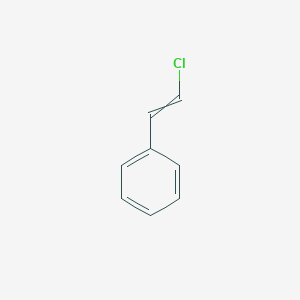
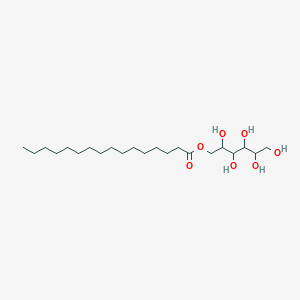
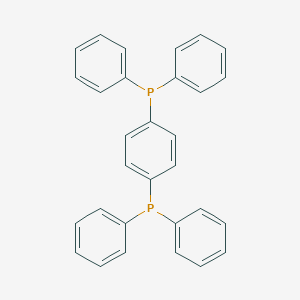
![Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane]](/img/structure/B73502.png)
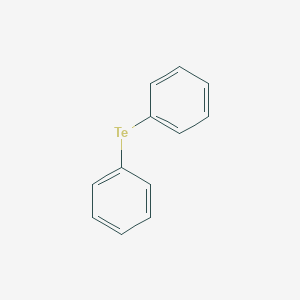
![4-Chloro-3-[(methylamino)sulfonyl]benzoic acid](/img/structure/B73504.png)
